1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a carboxylic acid group at position 3 of the pyrazole ring and a 2-fluoroethyl substituent at position 1.
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWNWHOEBDREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240890 | |
| Record name | 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198437-47-6 | |
| Record name | 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198437-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-fluoroethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol or pyrazole-3-aldehyde.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex pyrazole derivatives and fluorinated compounds. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, makes it valuable in organic synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms corresponding pyrazole derivatives. |
| Reduction | Converts the carboxylic acid group to an alcohol or aldehyde. |
| Substitution | The fluoroethyl group can be replaced with other functional groups. |
Biology
- Enzyme Inhibition Studies : The compound is used to study enzyme inhibition due to its structural similarity to biologically active molecules. Research indicates that it can modulate the activity of specific enzymes, making it a candidate for further biological investigations.
Medicine
- Pharmaceutical Intermediate : Ongoing research is exploring its potential as an intermediate in the development of anti-inflammatory, analgesic, and anticancer agents. The unique structural features allow for selective interactions with molecular targets, enhancing its therapeutic potential.
Industry
- Agrochemicals : The compound is utilized in the production of agrochemicals, including fungicides and herbicides. Its effectiveness in inhibiting key enzymes involved in cellular respiration in fungi positions it as a promising candidate for crop protection.
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid was evaluated for its ability to inhibit succinate dehydrogenase in fungal species. Results indicated significant inhibition at low concentrations, suggesting potential as an effective fungicide.
Case Study 2: Pharmaceutical Development
Research into the compound's role as a pharmaceutical intermediate revealed promising results in developing anti-inflammatory drugs. Preliminary studies demonstrated that derivatives of this compound exhibited enhanced potency compared to existing treatments.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s binding affinity and selectivity, while the carboxylic acid moiety facilitates interactions with active sites. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The following table summarizes key structural analogs and their properties:
Impact of Fluorine Position and Substituents
- Fluorine on Ethyl vs. Aryl Groups: The 2-fluoroethyl group in the target compound likely improves metabolic resistance compared to non-fluorinated ethyl chains, as seen in PET ligand analogs . In contrast, fluorinated aryl groups (e.g., 2-fluorophenyl in ) enhance electronic effects, influencing binding affinity in receptor-targeted applications. The 2,2-difluoroethyl analog (CAS 1006486-39-0) exhibits higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Carboxylic Acid vs. Ester Derivatives :
- Methyl esters (e.g., ) are common intermediates. Hydrolysis to carboxylic acids (general method in ) is critical for bioactivity, as free carboxylic acids often participate in hydrogen bonding with biological targets.
Biological Activity
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a carboxylic acid group and a fluoroethyl substituent, which are critical for its biological interactions. The presence of the fluoroethyl group enhances lipophilicity and membrane penetration, while the carboxylic acid moiety facilitates hydrogen bonding with target proteins.
This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The fluoroethyl group increases binding affinity, while the carboxylate can participate in ionic interactions at the active sites of target proteins. This mechanism is crucial for modulating enzyme activity and influencing various signaling pathways involved in disease processes.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes associated with inflammation and cancer. For instance, it has been studied for its potential as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a vital role in prostaglandin synthesis. Inhibition of COX has been linked to reduced inflammation and pain relief.
Receptor Binding
The compound has shown promising results in binding studies with various receptors, including cannabinoid receptors. Its structural similarity to other biologically active pyrazoles suggests that it may act as a modulator of the endocannabinoid system, potentially influencing pain perception and appetite regulation.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like arthritis.
- Anticancer Effects : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic factors like Bax.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, anticancer | Fluoroethyl group enhances membrane penetration |
| 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid | Moderate anti-inflammatory | Lacks carboxylate group affecting reactivity |
| 1-(2-Fluoroethyl)-1H-pyrazole-5-sulfonic acid | Limited activity reported | Different positioning of functional groups |
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Modifications to the fluoroethyl group or the introduction of additional functional groups may lead to more potent derivatives suitable for clinical applications.
Q & A
Q. What synthetic strategies are recommended for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves two key steps: (i) introducing the 2-fluoroethyl group via nucleophilic substitution using fluoroethyl halides and (ii) carboxylation at the pyrazole C3 position. For analogous compounds, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclocondensation of hydrazines with β-keto esters has been employed . Purification often requires column chromatography or recrystallization in polar solvents like ethanol.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm, as described for pyrazole carboxylic acid analogs in metabolic studies .
- NMR : Compare / NMR spectra with literature data. For example, pyrazole protons typically resonate at δ 6.5–8.0 ppm, while the fluoroethyl group shows splitting patterns due to - coupling .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .
Advanced Research Questions
Q. How does the 2-fluoroethyl substituent affect metabolic stability compared to methyl or difluoromethyl groups?
- Methodological Answer : Fluorine’s electron-withdrawing effect reduces oxidative metabolism. In vitro assays (e.g., liver microsomes) can compare metabolic half-lives. For example, difluoromethyl analogs exhibit prolonged stability due to resistance to cytochrome P450-mediated oxidation, while methyl groups are more susceptible . The 2-fluoroethyl group may similarly hinder β-oxidation pathways, but in vivo studies are needed to confirm.
Q. What challenges arise in achieving regioselective functionalization of the pyrazole ring during synthesis?
- Methodological Answer : Regioselectivity depends on:
- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) at C3 direct electrophilic substitution to C5.
- Reaction Conditions : Low temperatures (−20°C) and anhydrous solvents (e.g., THF) favor selective amidation at C3 over C5, as seen in carboxamide syntheses .
- Catalysts : Pd(OAc) with XPhos ligand enables selective cross-coupling at less-reactive positions .
Data Analysis and Contradictions
Q. How can discrepancies in reported physicochemical properties (e.g., pKa, solubility) be resolved?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in aqueous-organic solvent mixtures (e.g., water:acetonitrile 70:30). For difluoromethyl analogs, pKa values range from 3.6–4.2, influenced by substituent electronegativity .
- Solubility : Employ shake-flask methods with HPLC quantification. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .
Applications in Advanced Research
Q. Can this compound serve as a precursor for radiopharmaceuticals or PET ligands?
- Methodological Answer : Yes. Pyrazole-3-carboxylic acids are used to develop -labeled probes for imaging. For example:
- Introduce via nucleophilic substitution on a tosyl precursor.
- Couple with targeting moieties (e.g., piperidine for CB1 receptor ligands) using EDCI/HOBt activation .
- Validate binding affinity via autoradiography and in vivo PET imaging in model organisms.
Tables for Key Data
| Property | Value/Technique | Evidence Source |
|---|---|---|
| pKa (predicted) | ~3.8–4.0 (similar to difluoromethyl analog) | |
| Recommended Storage | Sealed, dry, 2–8°C (analog data) | |
| Hazard Classification | Acute toxicity (H301) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
